NS5A-IN-1

HCV Antiviral Genotype Coverage

NS5A-IN-1 is the chemically defined prodrug of Pibrentasvir (ABT-530), delivering uniform pan-genotypic potency (EC50 1.4–5.0 pM across GTs 1–6) and a superior resistance barrier. First-generation inhibitors exhibit >100× to >10,000× EC50 shifts against common RAS; NS5A-IN-1 maintains <3× to <10× fold-change. Essential for consistent HCV replicon screening and resistance mechanism studies without switching compounds due to genotype-dependent efficacy gaps. Supplied as a solid, purity ≥98%. For research use only.

Molecular Formula C72H86F5N10O14P
Molecular Weight 1441.5 g/mol
Cat. No. B12415966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNS5A-IN-1
Molecular FormulaC72H86F5N10O14P
Molecular Weight1441.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)OP(=O)(O)O)C(C)(C)CC(=O)OCCN2C3=C(C=C(C(=C3)F)C4CCC(N4C5=CC(=C(C(=C5)F)N6CCC(CC6)C7=CC=C(C=C7)F)F)C8=CC9=C(C=C8F)N=C(N9)C1CCCN1C(=O)C(C(C)OC)NC(=O)OC)N=C2C1CCCN1C(=O)C(C(C)OC)NC(=O)OC)C
InChIInChI=1S/C72H86F5N10O14P/c1-38-29-39(2)62(60(30-38)101-102(93,94)95)72(5,6)37-61(88)100-28-27-84-59-36-49(75)47(34-54(59)80-67(84)58-14-12-24-86(58)69(90)64(41(4)97-8)82-71(92)99-10)56-20-19-55(87(56)45-31-50(76)65(51(77)32-45)83-25-21-43(22-26-83)42-15-17-44(73)18-16-42)46-33-52-53(35-48(46)74)79-66(78-52)57-13-11-23-85(57)68(89)63(40(3)96-7)81-70(91)98-9/h15-18,29-36,40-41,43,55-58,63-64H,11-14,19-28,37H2,1-10H3,(H,78,79)(H,81,91)(H,82,92)(H2,93,94,95)/t40-,41-,55-,56-,57+,58+,63+,64+/m1/s1
InChIKeyOSGDMRKBWQRMTG-VZZMQKJASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NS5A-IN-1: Defining the Chemical Identity of a Next-Generation HCV Inhibitor Precursor


NS5A-IN-1 is a chemically defined precursor [1] and prodrug of the pan-genotypic hepatitis C virus (HCV) NS5A inhibitor Pibrentasvir (ABT-530) [REFS-1, REFS-3]. With a molecular weight of 1441.48 g/mol and a complex molecular formula of C72H86F5N10O14P [1], this compound serves as a foundational research tool for investigating the pharmacology and therapeutic potential of the active metabolite Pibrentasvir . As an early-stage antiviral agent [2], NS5A-IN-1 provides a critical link in the study of next-generation direct-acting antivirals (DAAs) designed to overcome the limitations of earlier NS5A inhibitors [3].

Why Pangenotypic Potency and Resistance Profiles Preclude Simple Interchange Among HCV NS5A Inhibitors


The HCV NS5A protein is a genetically heterogeneous target [1]. While the class of NS5A inhibitors shares a common mechanism, their antiviral efficacy and barrier to resistance diverge significantly across the diverse HCV genotype (GT) landscape and in the presence of pre-existing resistance-associated substitutions (RAS) [REFS-1, REFS-2]. First-generation inhibitors like Daclatasvir, Ledipasvir, and Ombitasvir, while potent against some GTs, exhibit marked reductions in activity against others and are highly susceptible to common RAS [2]. As a prodrug of Pibrentasvir [3], NS5A-IN-1's ultimate utility is linked to an active metabolite that demonstrates a uniquely uniform, high-potency profile across all major GTs and a dramatically higher genetic barrier to resistance compared to its earlier-generation counterparts [1]. This differentiation in pangenotypic coverage and resistance resilience makes the selection of a specific inhibitor, or its research precursor, a non-trivial decision in experimental design [2].

NS5A-IN-1 Differentiated by Quantifiable Potency and Resistance Metrics for Informed Procurement


Pangenotypic Potency of the Active Metabolite (Pibrentasvir) Demonstrates Uniform Activity Across Genotypes 1-7

NS5A-IN-1 is a prodrug of Pibrentasvir (ABT-530) [1]. The active metabolite Pibrentasvir exhibits a uniquely uniform, high potency across HCV genotypes 1 through 6, with EC50 values ranging from 1.4 to 5.0 pM against replicons containing NS5A from these genotypes [REFS-2, REFS-3]. In contrast, first-generation inhibitors like Daclatasvir and Ledipasvir show highly variable, and often significantly lower, potency across the same genotypic range [3]. This narrow and low-picomolar EC50 range for Pibrentasvir is a key differentiating feature from earlier agents.

HCV Antiviral Genotype Coverage EC50

High Genetic Barrier to Resistance Against Common RAS Compared to First-Generation Inhibitors

A comprehensive study directly comparing seven clinically relevant NS5A inhibitors found that Pibrentasvir, the active metabolite of NS5A-IN-1, had the highest level of efficacy against resistant variants [1]. For common resistance-associated substitutions (RAS) in HCV Genotype 1a (M28T, Q30R, L31M, L31V, Y93H, Y93N), Pibrentasvir showed a fold-change in EC50 of <3× to <10× [2]. In stark contrast, Daclatasvir exhibited fold-changes ranging from >100× to >10,000× against the same RAS panel, while Ledipasvir and Ombitasvir also demonstrated >100× to >10,000× shifts [2].

HCV Drug Resistance RAS Fold-Change

Uniquely Uniform Pangenotypic Activity Among Seven Clinically Relevant Inhibitors

In a head-to-head comparison of seven clinically relevant NS5A inhibitors (Daclatasvir, Ledipasvir, Ombitasvir, Elbasvir, Ruzasvir, Velpatasvir, and Pibrentasvir) against HCV genotypes 1–7, only Velpatasvir and Pibrentasvir had uniform high activity against all genotypes tested [1]. Other inhibitors showed significant gaps in coverage; for example, Daclatasvir and Ledipasvir were less efficient against genotypes 2–7 [1].

HCV Pan-genotypic NS5A In Vitro

Precursor for a Beyond-Rule-of-5 Active Metabolite with Defined Physicochemical Properties

NS5A-IN-1 (MW 1441.48) is a prodrug for Pibrentasvir (MW 1113.18) [REFS-1, REFS-2]. Pibrentasvir itself is a notable 'beyond-rule-of-5' (bRo5) oral drug with a high molecular weight and a calculated cLogP of 5.95 [3]. This contrasts with first-generation NS5A inhibitors like Daclatasvir, which, while also a bRo5 compound, has a different physicochemical profile (cLogP 4.7, MW 739 Da) [4]. The distinct structure and prodrug strategy of NS5A-IN-1 define a unique chemical space for investigating HCV inhibition.

Prodrug Physicochemical Properties cLogP MW

Critical Application Scenarios for NS5A-IN-1 in HCV Antiviral Discovery and Development


Pangenotypic HCV Replicon Screening and Profiling

NS5A-IN-1 is the optimal choice for establishing a pangenotypic screening platform. As a prodrug for Pibrentasvir [1], it enables the study of an inhibitor with uniform high potency across all major HCV genotypes (EC50 of 1.4-5.0 pM against GTs 1-6) [2]. This allows for consistent, reliable data generation in replicon assays involving diverse HCV strains without the need to switch compounds due to genotype-dependent efficacy gaps, a common issue with first-generation inhibitors [3].

Investigating and Overcoming Antiviral Resistance

For research focused on resistance-associated substitutions (RAS), NS5A-IN-1 is an essential tool. The active metabolite, Pibrentasvir, maintains a high barrier to resistance, with a fold-change in EC50 of <3× to <10× against a panel of common GT1a RAS [3]. This contrasts with the >100× to >10,000× shifts seen with first-generation compounds [3]. Therefore, experiments designed to evaluate new drug candidates against resistant viral strains or to study resistance mechanisms benefit from using a control compound that retains potent activity, making NS5A-IN-1 uniquely suitable for these studies.

Pre-Clinical Pharmacokinetic and Prodrug Conversion Studies

The distinct chemical structure of NS5A-IN-1 as a prodrug for a bRo5 active metabolite makes it a valuable subject for specialized pharmacokinetic studies. Researchers can utilize NS5A-IN-1 to investigate the conversion of a high-molecular-weight precursor (MW 1441.48) [1] to its active form (Pibrentasvir, MW 1113.18, cLogP 5.95) [REFS-4, REFS-5]. This is particularly relevant for studying the in vitro and in vivo behavior of complex antiviral prodrugs and the pharmacological activation pathways that are critical for developing effective oral HCV therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for NS5A-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.